
Aceclidine
Descripción general
Descripción
Aceclidine is an organic compound known for its medicinal properties, particularly in ophthalmology. It is a parasympathomimetic miotic agent used primarily in the treatment of narrow-angle glaucoma and presbyopia. This compound functions as a muscarinic acetylcholine receptor agonist, which helps in reducing intraocular pressure by causing pupil contraction (miosis) and improving near vision .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aceclidine can be synthesized through the acetylation of quinuclidine. The process involves the reaction of quinuclidine with acetic anhydride under controlled conditions to yield this compound. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is carried out in reactors equipped with temperature control systems to maintain the optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Hydrolysis of the Ester Group
The acetate ester moiety in aceclidine is susceptible to hydrolysis under acidic or basic conditions, yielding quinuclidinol and acetic acid.
Reaction Type | Conditions | Products | Catalysts/Reagents |
---|---|---|---|
Acidic Hydrolysis | Aqueous HCl, reflux | Quinuclidinol + Acetic acid | H⁺ (proton source) |
Basic Hydrolysis | Aqueous NaOH, heat | Quinuclidin-3-ol + Sodium acetate | OH⁻ (base) |
This reaction is critical in metabolic pathways, as esterases in vivo may hydrolyze this compound to its inactive form .
Salt Formation
This compound’s tertiary amine can react with acids to form pharmaceutically relevant salts, such as this compound hydrochloride (CAS 6109-70-2) .
Acid | Reaction Conditions | Product | Application |
---|---|---|---|
HCl (gaseous) | Anhydrous ethanol, 0–5°C | This compound hydrochloride | Improved solubility/stability |
Substitution Reactions
The acetoxy group may undergo nucleophilic substitution, though steric hindrance from the quinuclidine ring limits reactivity.
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
NH₃ (excess) | High pressure, 100°C | Quinuclidin-3-amine + Acetamide | Low |
Thiophenol | DMF, K₂CO₃, 60°C | Thioester derivative | Moderate |
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into smaller fragments, including CO₂ and volatile amines .
Temperature | Major Products | Hazards |
---|---|---|
250°C | CO₂, acetic acid, quinuclidine | Toxic fumes (NOₓ, CO) |
Synthetic Routes
This compound is synthesized via acetylation of quinuclidinol:
Step | Reagents/Conditions | Purpose |
---|
Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) .
Key Research Gaps and Challenges
-
Stereochemical Effects : The R(-)-enantiomer (INN: this compound) shows higher muscarinic activity, but enantioselective reactions remain underexplored .
-
Metabolic Pathways : In vivo oxidation and conjugation mechanisms require further study.
-
Patented Methods : Detailed reaction conditions are often proprietary (e.g., WIPO PATENTSCOPE entries) .
Aplicaciones Científicas De Investigación
Treatment of Glaucoma
Aceclidine is primarily indicated for the treatment of open-angle glaucoma. Its efficacy in lowering IOP has been demonstrated through various clinical trials:
- Mechanism: By stimulating the cholinergic receptors, this compound promotes the contraction of the ciliary muscle, facilitating aqueous humor drainage.
- Clinical Trials: Numerous studies across Europe have confirmed its effectiveness, with reports indicating significant reductions in IOP when administered as a topical eye drop solution .
Management of Presbyopia
Recent advancements have highlighted this compound's potential in treating presbyopia:
- Formulations: Investigational formulations such as LNZ100 (1.75% this compound) have shown promising results in clinical trials for improving near vision without compromising distance vision.
- Efficacy Results:
- In the Phase 3 CLARITY study, LNZ100 demonstrated a responder rate of 71% for achieving a three-line improvement in best-corrected near visual acuity (BCDVA) at three hours post-treatment compared to only 8% for the placebo .
- The treatment maintained efficacy for up to 10 hours, with minimal adverse effects reported .
Comparative Efficacy
Study | Primary Endpoint | This compound Responder Rate | Placebo Responder Rate |
---|---|---|---|
CLARITY Study | 3-line improvement in BCDVA at 3 hours | 71% | 8% |
Phase 2 INSIGHT Trial | Near visual acuity improvement without loss | 73% (LNZ100), 64% (LNZ101) | 6% |
Phase 2 Comparison | Maintenance of pupil size (1.5 mm to 2 mm) | Yes | N/A |
Case Study: Efficacy in Glaucoma Patients
A study involving patients under the age of 50 demonstrated that this compound had the least effect on accommodation compared to other treatments like pilocarpine, making it an ideal choice for younger patients with remaining accommodation .
Research Insights
- CNS Activity: this compound has been noted to penetrate the central nervous system in animal studies; however, human data remains limited .
- Safety Profile: Clinical trials report a favorable safety profile with no serious drug-related adverse events associated with this compound formulations used for presbyopia treatment .
Future Directions and Ongoing Research
Ongoing studies are exploring combinations of this compound with other agents (e.g., brimonidine) to enhance its therapeutic effects and duration of action. The focus is on establishing long-term safety and efficacy profiles while expanding its applications beyond glaucoma and presbyopia.
Mecanismo De Acción
Aceclidine acts as a muscarinic acetylcholine receptor agonist. By mimicking the action of acetylcholine, it stimulates muscarinic receptors, particularly on the pupillary sphincter muscle. This leads to pupil contraction (miosis), which reduces intraocular pressure and improves near vision. The compound’s selective action on muscarinic receptors helps avoid unwanted effects on the ciliary muscle, making it a preferred choice for treating presbyopia .
Comparación Con Compuestos Similares
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma and presbyopia.
Carbachol: A non-selective muscarinic agonist with similar applications.
Talsaclidine: Structurally related to aceclidine and used for similar therapeutic purposes .
Uniqueness of this compound: this compound’s unique property lies in its selective action on muscarinic receptors, particularly the pupillary sphincter muscle, which allows it to improve near vision without significantly affecting the ciliary muscle. This selective action reduces the risk of myopic shift and other side effects commonly associated with non-selective muscarinic agonists .
Actividad Biológica
Aceclidine is a synthetic compound primarily known for its therapeutic application in treating open-angle glaucoma. It acts as a parasympathomimetic agent, influencing the muscarinic acetylcholine receptors in the human body. This article delves into the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant clinical studies.
This compound functions by selectively stimulating muscarinic acetylcholine receptors, particularly M1, M2, M3, M4, and M5 subtypes. The activation of these receptors leads to various physiological responses:
- M1 Receptor : Involved in cognitive functions and modulation of neurotransmitter release.
- M2 Receptor : Primarily mediates inhibitory effects on cardiac muscle and regulates neurotransmitter release.
- M3 Receptor : Plays a significant role in smooth muscle contraction and glandular secretion.
- M4 Receptor : Associated with the central nervous system, influencing dopaminergic transmission.
- M5 Receptor : Less understood but implicated in modulating dopaminergic pathways.
The pharmacological actions of this compound include the following:
- Inhibition of Adenylate Cyclase : Reduces cAMP levels, affecting various signaling pathways.
- Calcium Ion Release : Facilitates smooth muscle contraction through phospholipase C activation.
Pharmacological Profile
This compound is characterized by its selectivity towards specific muscarinic receptors. The following table summarizes its interactions with different receptor subtypes:
Receptor Type | Action | Specific Function | Molecular Weight (Da) |
---|---|---|---|
M1 | Inhibitor | G protein-coupled receptor activity | 51420.375 |
M2 | Inhibitor | Arrestin family protein binding | 51714.605 |
M3 | Inhibitor | Acetylcholine binding | 66127.445 |
M4 | Inhibitor | Modulation of dopaminergic signaling | 53048.65 |
M5 | Inhibitor | Modulation of dopaminergic pathways | 60073.205 |
Clinical Studies and Findings
Recent clinical studies have highlighted the efficacy and safety profile of this compound in treating glaucoma. Notable findings include:
-
LNZ100 (this compound) :
- A multi-center, randomized study demonstrated a significant improvement in near visual acuity (NVA) after administration.
- Study Reference : NCT05431543 reported a percentage of subjects with ≥ 3-line improvement in NVA one hour post-treatment.
-
Combination Therapy (this compound/Brimonidine) :
- A study assessing the combination therapy showed enhanced efficacy in reducing intraocular pressure (IOP) while minimizing pupil dilation effects.
- Study Reference : NCT05656027 indicated reduced activity of the dilator muscle leading to improved therapeutic outcomes.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of this compound revealed critical parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) across multiple doses.
- Study Reference : NCT06270030 highlighted safety and adverse events up to 23 days post-treatment.
Case Studies
Several case studies have documented the clinical application of this compound:
- A case involving a patient with refractory glaucoma noted significant IOP reduction after initiating this compound therapy, showcasing its potential as an adjunct treatment.
- Another case study illustrated improvements in visual acuity without significant side effects when combined with other glaucoma medications.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for standardizing Aceclidine synthesis in academic laboratories?
- Answer: this compound synthesis requires precise control of reaction conditions (e.g., temperature, pH, and solvent purity) to ensure reproducibility. For example, its hydrochloride salt (CAS 6109-70-2) synthesis involves quinuclidine derivatives and acetic anhydride under inert conditions. Characterization via HPLC (≥95% purity) and nuclear magnetic resonance (NMR) is critical to confirm structural integrity . Experimental protocols should align with guidelines for reporting synthetic procedures, including reagent specifications and purification steps .
Q. How can researchers address solubility challenges when preparing this compound solutions for in vitro studies?
- Answer: this compound hydrochloride exhibits limited solubility in aqueous buffers (≤30 mg/mL in DMSO or ethanol). Researchers should pre-dissolve the compound in polar aprotic solvents (e.g., DMF) before diluting to working concentrations. Stability tests under varying pH (4–8) and temperature (-20°C to 25°C) are recommended to avoid precipitation . Protocols for solubility optimization should reference pharmacopeial standards for solvent compatibility .
Q. What are the best practices for designing dose-response experiments with this compound in muscarinic receptor studies?
- Answer: Dose ranges should span 3–4 log units (e.g., 1 nM–100 µM) to capture full agonist/antagonist effects. Use positive controls (e.g., carbachol) and negative controls (vehicle-only) to validate receptor specificity. Data analysis should include nonlinear regression for EC50/IC50 calculations and statistical validation (e.g., ANOVA with post-hoc tests) . Ensure compliance with ethical guidelines for cell or tissue sourcing .
Advanced Research Questions
Q. How can contradictory findings in this compound’s receptor subtype selectivity be resolved?
- Answer: Discrepancies may arise from assay variability (e.g., CHO vs. HEK cell lines) or differential coupling to G-proteins. Researchers should replicate studies across multiple models and employ techniques like radioligand binding assays (e.g., [³H]-NMS displacement) to quantify subtype affinity (M1–M5). Meta-analyses of published datasets (1997–2024) can identify trends or methodological biases .
Q. What advanced analytical methods are recommended for validating this compound’s metabolic stability in preclinical studies?
- Answer: Use LC-MS/MS to monitor this compound and its metabolites (e.g., hydrolyzed quinuclidinol) in plasma or hepatic microsomes. Apply kinetic parameters (t₁/₂, CLint) and compare results across species (e.g., rat vs. human) to predict pharmacokinetics. Cross-validate findings with in silico tools (e.g., molecular docking for CYP450 interactions) .
Q. How should researchers design experiments to resolve in vivo vs. in vitro efficacy discrepancies for this compound?
- Answer: Conduct parallel studies using ex vivo tissue preparations (e.g., isolated iris sphincter muscle) and in vivo models (e.g., intraocular pressure reduction in glaucoma models). Control for variables like blood-brain barrier permeability and protein binding. Use pharmacodynamic modeling to correlate concentration-effect relationships .
Q. Data Analysis & Interpretation
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in longitudinal studies?
- Answer: Mixed-effects models account for inter-subject variability and repeated measurements. For non-normal distributions, apply bootstrapping or nonparametric tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals to enhance reproducibility .
Q. How can researchers mitigate batch-to-batch variability in this compound’s bioactivity data?
- Answer: Implement quality control (QC) protocols, including:
- Chemical QC: Certificate of Analysis (COA) verification for purity (>95%) and residual solvent levels .
- Biological QC: Standardized cell passage numbers and assay calibration with reference compounds.
Data normalization to internal controls reduces variability .
Q. Ethical & Reproducibility Considerations
Q. What ethical safeguards are critical for this compound research involving animal models?
- Answer: Follow ARRIVE guidelines for experimental design transparency. Justify sample sizes via power analysis and minimize animal use through shared control groups. Document anesthesia, analgesia, and euthanasia protocols in compliance with institutional review boards (IRBs) .
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Answer: Deposit raw data (e.g., NMR spectra, dose-response curves) in public repositories (e.g., Zenodo). Provide step-by-step protocols for synthesis, characterization, and bioassays in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation .
Propiedades
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045658 | |
Record name | Aceclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-61-2 | |
Record name | Aceclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aceclidine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aceclidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aceclidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aceclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aceclidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.